

Comparative Analysis of FITM Orthologues: Unraveling the Conserved Machinery of Fat Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FITM*

Cat. No.: *B1672735*

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative landscape of Fat-inducing Transmembrane (**FITM**) protein orthologues across various species. This guide provides an objective analysis of their performance, supported by experimental data, to illuminate their conserved and divergent roles in lipid metabolism.

Fat-inducing transmembrane (**FITM**) proteins, also known as the CD36 antigen like 2 (CD36L2) family, are evolutionarily conserved proteins that play a pivotal role in the regulation of cellular lipid storage. These endoplasmic reticulum (ER)-resident proteins are integral to the formation of lipid droplets, the primary organelles for storing neutral lipids. Understanding the comparative biology of **FITM** orthologues across different species is crucial for elucidating the fundamental mechanisms of lipid homeostasis and for the development of therapeutic strategies against metabolic diseases.

Orthologue Overview and Sequence Comparison

FITM orthologues are found across a wide range of eukaryotic organisms, highlighting their ancient evolutionary origin and fundamental importance. For this analysis, we focus on the **FITM2** orthologues from four representative species: *Homo sapiens* (human), *Mus musculus* (mouse), *Drosophila melanogaster* (fruit fly), and *Caenorhabditis elegans* (nematode).

Species	Gene Symbol	Gene ID	Protein ID	Chromosomal Location
Homo sapiens	FITM2	128486	Q8N6M3	20q13.12
Mus musculus	Fitm2	234133	Q8BGQ8	2H3
Drosophila melanogaster	Fitm2	CG9651	Q9VZB8	2L
Caenorhabditis elegans	fitm-2	3565961	G5EDD5	I

A comparative sequence analysis reveals a high degree of conservation, particularly within the transmembrane domains and a conserved "FIT signature sequence" within the fourth transmembrane domain. This conservation suggests a shared core mechanism of action related to lipid binding and sequestration.

Expression and Subcellular Localization

FITM2 exhibits a broad tissue distribution, with particularly high expression in metabolic tissues. In humans, **FITM2** is highly expressed in adipose tissue, heart, and skeletal muscle, according to data from the Genotype-Tissue Expression (GTEx) project. Similarly, in mice, **Fitm2** is abundant in adipose tissue. This tissue-specific expression pattern underscores its critical role in systemic lipid metabolism.

Immunofluorescence studies have consistently localized **FITM2** to the endoplasmic reticulum in human, mouse, and *Drosophila* cells. This localization is essential for its function in mediating the budding of lipid droplets from the ER membrane.

Functional Analysis: Lipid Droplet Formation

The primary function of **FITM2** is to facilitate the formation of lipid droplets. This process is crucial for preventing the toxic accumulation of free fatty acids and for providing a readily available energy source. While direct comparative studies quantifying the efficiency of different **FITM2** orthologues are limited, depletion of **FITM2** in various model organisms consistently leads to defects in lipid droplet formation and storage.

For instance, adipose-specific knockout of **Fitm2** in mice results in progressive lipodystrophy. In *Drosophila*, knockdown of **Fitm2** in the fat body, the insect equivalent of adipose tissue, leads to a significant reduction in lipid droplet size and number. Similarly, in *C. elegans*, mutation of **fitm-2** disrupts normal ER morphology and lipid storage.

The functional conservation of **FITM2** in promoting lipid droplet formation across these diverse species highlights its fundamental role in cellular lipid handling.

Signaling and Molecular Interactions

FITM2 functions at the nexus of lipid synthesis and storage. It is thought to interact with other ER-resident proteins to create a microenvironment conducive to lipid droplet budding. The signaling pathways governing **FITM2** activity and its downstream effects are still being elucidated, but several key interactions have been identified.

```
// Nodes PPARγ [label="PPARγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FITM2_Gene
[label="FITM2 Gene", fillcolor="#34A853", fontcolor="#FFFFFF"]; FITM2_Protein [label="FITM2
Protein", fillcolor="#FBBC05", fontcolor="#202124"]; ER_Membrane [label="ER Membrane",
shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG
[label="Diacylglycerol\n(DAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TAG
[label="Triacylglycerol\n(TAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ER_Tubule_Proteins [label="ER Tubule-Forming\nProteins (e.g., Reticulons)",
fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lipid_Droplet_Budding [label="Lipid
Droplet\nBudding", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_Droplet
[label="Mature\nLipid Droplet", shape=doublecircle, style=filled, fillcolor="#34A853",
fontcolor="#FFFFFF"];
```

```
// Edges PPARγ -> FITM2_Gene [label="Transcriptional\nActivation"]; FITM2_Gene ->
FITM2_Protein [label="Expression"]; FITM2_Protein -> ER_Membrane [label="Localization"];
DAG -> TAG [label="Synthesis"]; TAG -> FITM2_Protein [label="Binding"]; FITM2_Protein ->
ER_Tubule_Proteins [label="Interaction"]; ER_Tubule_Proteins -> Lipid_Droplet_Budding;
FITM2_Protein -> Lipid_Droplet_Budding [label="Facilitation"]; Lipid_Droplet_Budding ->
Lipid_Droplet; } dot Caption: FITM2 signaling in lipid droplet biogenesis.
```

The transcription of the **FITM2** gene is regulated by the peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis. Once translated, the **FITM2**

protein localizes to the ER membrane where it binds to newly synthesized triacylglycerols (TAGs). **FITM2** is proposed to interact with ER tubule-forming proteins, such as reticulons, to create localized domains of high membrane curvature, which facilitates the budding of the nascent lipid droplet into the cytoplasm.

Experimental Protocols

Phylogenetic Analysis

A robust phylogenetic analysis is essential for understanding the evolutionary relationships between **FITM** orthologues.

```
// Nodes Sequence_Retrieval [label="1. Retrieve FITM Protein Sequences\n(e.g., from NCBI, UniProt)", fillcolor="#F1F3F4", fontcolor="#202124"]; MSA [label="2. Multiple Sequence Alignment\n(e.g., MAFFT, Clustal Omega)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phylogenetic_Reconstruction [label="3. Phylogenetic Tree Construction\n(e.g., RAxML, PhyML - Maximum Likelihood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tree_Visualization [label="4. Tree Visualization and Annotation\n(e.g., FigTree, iTOL)", fillcolor="#FBBC05", fontcolor="#202124"];
```

```
// Edges Sequence_Retrieval -> MSA; MSA -> Phylogenetic_Reconstruction; Phylogenetic_Reconstruction -> Tree_Visualization; } dot Caption: Workflow for phylogenetic analysis of FITM orthologues.
```

- **Sequence Retrieval:** Obtain full-length protein sequences of **FITM** orthologues from public databases such as NCBI or UniProt using the gene and protein identifiers provided in the table above.
- **Multiple Sequence Alignment (MSA):** Align the retrieved sequences using a reliable MSA tool like MAFFT or Clustal Omega. This step is critical for identifying conserved regions and preparing the data for phylogenetic inference.
- **Phylogenetic Reconstruction:** Construct a phylogenetic tree from the aligned sequences using a statistical method such as Maximum Likelihood, implemented in software like RAxML or PhyML. Use appropriate substitution models (e.g., JTT, WAG) as determined by model testing software.

- Tree Visualization and Annotation: Visualize the resulting phylogenetic tree with software such as FigTree or iTOL to interpret the evolutionary relationships between the **FITM** orthologues.

Lipid Droplet Formation Assay

Quantifying the ability of different **FITM** orthologues to promote lipid droplet formation is a key functional experiment.

```
// Nodes Cell_Culture [label="1. Culture Cells\n(e.g., HEK293T, HeLa)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfection [label="2. Transfect with FITM Orthologue\nExpression Vectors (e.g., human FITM2, Drosophila Fitm2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oleic_Acid_Loading [label="3. Induce Lipid Droplet Formation\n(Oleic Acid Treatment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Staining [label="4. Stain for Neutral Lipids\n(e.g., Nile Red, BODIPY 493/503)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microscopy [label="5. Fluorescence Microscopy", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="6. Image Analysis\n(e.g., ImageJ/Fiji) - Count droplets, measure area", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Transfection; Transfection -> Oleic_Acid_Loading; Oleic_Acid_Loading -> Staining; Staining -> Microscopy; Microscopy -> Quantification; } dot
Caption: Workflow for a lipid droplet formation assay.
```

- Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) that has low endogenous levels of **FITM** proteins. Transfect these cells with expression vectors encoding the different **FITM** orthologues (e.g., human **FITM2**, Drosophila **Fitm2**) or an empty vector control.
- Lipid Loading: Induce lipid droplet formation by incubating the cells with oleic acid complexed to bovine serum albumin (BSA). A typical concentration is 200-400 μ M oleic acid for 12-24 hours.
- Staining: Fix the cells and stain for neutral lipids using a fluorescent dye such as Nile Red or BODIPY 493/503. These dyes specifically accumulate in the hydrophobic environment of lipid droplets.
- Microscopy: Acquire images of the stained cells using a fluorescence microscope.

- **Image Analysis and Quantification:** Use image analysis software such as ImageJ or Fiji to quantify the number and total area of lipid droplets per cell. This will allow for a quantitative comparison of the lipid droplet-forming capacity of the different **FITM** orthologues.

Conclusion

The comparative analysis of **FITM** orthologues reveals a deeply conserved molecular machinery for cellular fat storage. From nematodes to humans, these proteins play a critical role in the biogenesis of lipid droplets at the endoplasmic reticulum. While the core function is conserved, further research into species-specific differences in expression, regulation, and interacting partners will provide a more nuanced understanding of their roles in diverse physiological contexts. This knowledge is essential for leveraging these proteins as potential therapeutic targets for a range of metabolic disorders.

- To cite this document: BenchChem. [Comparative Analysis of FITM Orthologues: Unraveling the Conserved Machinery of Fat Storage]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672735#comparative-analysis-of-fitm-orthologues-across-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com